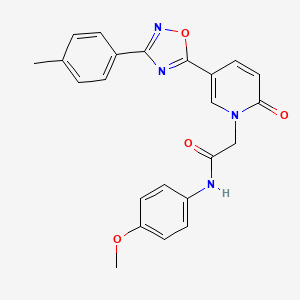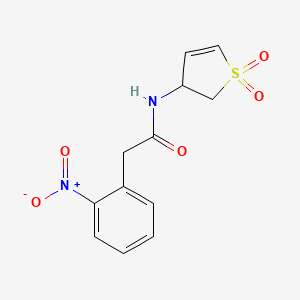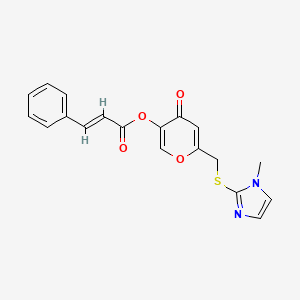
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that feature imidazole, pyran, and cinnamate units. These components suggest a potential for diverse biological activities and applications in materials science. The compound's structure indicates interactions between these functionalities that could lead to unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of cinnamamide derivatives with various heterocycles, such as pyrrolyl, pyrazolyl, and imidazoles, through 1,3-dipolar cycloaddition reactions. These methods provide a route to bis-heterocycles with potential antimicrobial activity (Padmavathi et al., 2011). Similarly, pyranyl-substituted cinnamates have been synthesized for their biological activities, hinting at versatile synthetic routes for related compounds (Zhu et al., 2001).
Molecular Structure Analysis
The molecular structure of similar compounds, like those featuring imidazole rings, is often characterized using NMR, IR, and X-ray crystallography. These studies reveal the planarity of certain molecular fragments and the potential for zwitterionic resonance structures, which could influence the reactivity and interaction of the compound with biological targets (Nakai et al., 2003).
Chemical Reactions and Properties
Compounds within this chemical space often undergo reactions characteristic of their functional groups, such as cycloadditions, Michael additions, and nucleophilic substitutions. The reactivity can be influenced by the presence of electron-donating or withdrawing groups, which may affect the compound's biological activity and solubility (Usachev et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be crucial for their application. These properties are typically evaluated through differential scanning calorimetry (DSC), polarimetry, and solubility tests. The presence of heteroatoms and the molecular structure significantly impact these physical characteristics (Thaker et al., 2013).
Chemical Properties Analysis
Chemical properties like acidity, basicity, and photochemical behavior are influenced by the compound's functional groups. Studies on similar compounds suggest that imidazole derivatives can undergo photochemical transformations, leading to new structures with potential applications in materials science and as fluorogenic dyes (Melekhina et al., 2019).
Applications De Recherche Scientifique
Chemical Inhibition and Metabolic Studies
Compounds similar to the one could be involved in studies related to chemical inhibition of certain enzymes or metabolic pathways. For example, research on cytochrome P450 isoforms in human liver microsomes explores the use of chemical inhibitors to understand drug metabolism and potential drug-drug interactions, emphasizing the importance of selectivity in such inhibitors (Khojasteh et al., 2011).
Antioxidant Activity and Health Implications
The chemical might be part of studies investigating antioxidant properties and their implications for health. Analytical methods for determining antioxidant activity highlight the relevance of such investigations in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis and Medicinal Significance of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds like pyrazoles and their medicinal significance indicates the broad range of applications for compounds containing heterocyclic structures. These studies focus on synthetic approaches and the exploration of biological activities, providing a framework for understanding how such compounds might be developed and applied (Sharma et al., 2021).
Pharmacokinetics and Safety
The pharmacokinetics and safety profile of compounds, including metabolic pathways, bioavailability, and potential toxicities, are crucial areas of investigation. For instance, studies on cinnamaldehyde, a compound with a structure hinting at potential similarity in functional groups or reactivity, delve into its glucolipid lowering effects and safety, offering insight into how similar compounds might be evaluated (Zhu et al., 2017).
Propriétés
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-21-10-9-20-19(21)26-13-15-11-16(22)17(12-24-15)25-18(23)8-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMDYPZDOGLKSG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

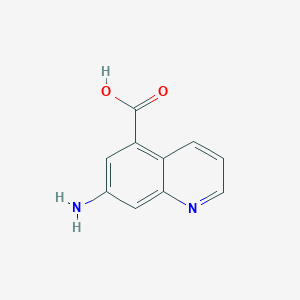
![6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B2484909.png)
![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B2484914.png)
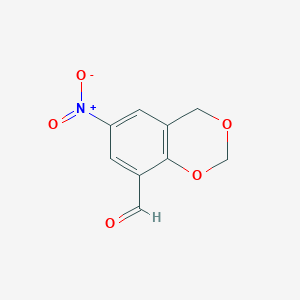

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)
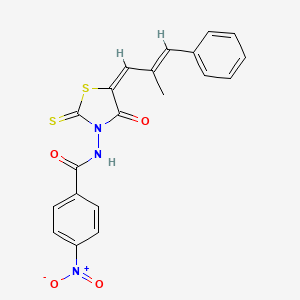

![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)
